Pfe-pkis 9
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H10N4O3S |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-[6-(1H-indazol-5-yl)thieno[3,2-d]pyrimidin-4-yl]oxyacetic acid |
InChI |
InChI=1S/C15H10N4O3S/c20-13(21)6-22-15-14-11(16-7-17-15)4-12(23-14)8-1-2-10-9(3-8)5-18-19-10/h1-5,7H,6H2,(H,18,19)(H,20,21) |
InChI Key |
IWDISKBCTNXZQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC4=C(S3)C(=NC=N4)OCC(=O)O)C=NN2 |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modifications of Pfe Pkis 9 and Its Analogs
Synthetic Routes for the Thieno[3,2-d]pyrimidine (B1254671) Scaffold
The thieno[3,2-d]pyrimidine scaffold, a core component of Pfe-pkis 9, can be synthesized through various routes. nih.govencyclopedia.pubnih.gov These methods often involve the construction of either the thiophene (B33073) or the pyrimidine (B1678525) ring as the final step. encyclopedia.pub
One common approach for synthesizing thieno[3,2-d]pyrimidin-4(3H)-one isomers involves the cyclization of an aminothiophene derivative with formamide (B127407) under mild conditions, yielding products with good yields (60-65%). encyclopedia.pub A variant of this method utilizes formamide in combination with ammonium (B1175870) formate, leading to the unsubstituted thieno[3,2-d]pyrimidin-4-one. encyclopedia.pub
Another strategy involves the cyclization of a thiophene carboxamide in the presence of sodium hydroxide (B78521) to synthesize thieno[3,4-d]pyrimidin-4(3H)-one. encyclopedia.pub For introducing substituents at position 2 of the thieno[3,2-d]pyrimidine core, cyclization of a thiophene intermediate with an appropriate cyanoalkyl under acidic conditions can be employed. encyclopedia.pub For instance, using trichloroacetonitrile (B146778) in acetic acid saturated with HCl gas can afford 2-trichloromethyl-thieno[3,2-d]pyrimidine. encyclopedia.pub
A synthetic pathway to obtain thieno[3,2-d]pyrimidin-4(3H)-one derivatives substituted at position 2 by an amino group involves a one-pot procedure. nih.gov This method begins with the condensation of a starting material with ethoxycarbonyl isothiocyanate to generate a thiourea (B124793) carbamate (B1207046) intermediate, followed by cyclization. nih.gov
The synthesis of 6-arylthieno[3,2-d]pyrimidines, including those related to this compound, has been adapted from reported procedures. nih.gov A key step involves the deprotonation and iodination of 4-chlorothieno[3,2-d]pyrimidine, producing 4-chloro-6-iodothieno[3,2-d]pyrimidine. nih.gov This intermediate then undergoes an SNAr reaction, followed by saponification, to yield a crucial intermediate for further functionalization. nih.gov
Strategies for Derivatization and Analog Generation for Structure-Activity Relationship (SAR) Studies
Derivatization and analog generation are essential for exploring the structure-activity relationships of thieno[3,2-d]pyrimidines like this compound and optimizing their biological activity. nih.govnih.govnih.gov SAR studies for thieno[3,2-d]pyrimidines often involve modifying different regions of the molecule, such as the carboxylic acid, the heterocyclic core, and the 6-aryl group. nih.gov
A common strategy for generating analogs involves Suzuki coupling reactions with arylboronic acids at the 6-position of the thieno[3,2-d]pyrimidine core, starting from iodinated intermediates. nih.gov This allows for the introduction of various aryl substituents. nih.gov
Side-chain modifications can be achieved by utilizing intermediates obtained from regioselective Suzuki coupling. nih.gov These intermediates can then be further derivatized through SNAr reactions with different nucleophiles, such as ethyl 2-hydroxyacetate or ethyl glycinate, followed by saponification to yield modified analogs. nih.gov
Another approach for creating diverse thieno[2,3-d]pyrimidine (B153573) libraries involves the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile (B46850) to build the core scaffold with initial diversity points. enamine.netresearchgate.net Further derivatization of an active chlorine and functionalization at the C-4 position of the pyrimidine ring allow for the introduction of additional diversity. enamine.netresearchgate.net Reactions with various N-, S-, and O-nucleophiles at the 4-position of chloropyrimidines are widely used in the final stage to introduce chemical variability. researchgate.net
SAR studies often involve screening these synthesized analogs to determine their potency and selectivity against target enzymes, such as kinases. nih.govnih.gov For instance, analogs of this compound were screened against a panel of kinases to identify narrow-spectrum inhibitors and determine their potency against STK17B. nih.govresearchgate.net Structural modifications and their impact on binding affinity and cellular target engagement are evaluated to understand the key structural features required for activity. nih.gov
Advanced Purification and Analytical Characterization Techniques Employed in this compound Synthesis
The synthesis of this compound and its analogs necessitates the use of advanced purification and analytical characterization techniques to ensure the identity, purity, and quality of the synthesized compounds. nih.gov
While specific details on the purification and characterization of this compound itself are not extensively detailed in the provided text, general techniques employed for thienopyrimidines and similar compounds are applicable. Simple manual techniques for parallel reactions, coupled with simple purification procedures, can yield highly pure final products in combinatorial synthesis efforts. enamine.netresearchgate.net
Characterization of synthesized thienopyrimidine derivatives commonly involves spectroscopic methods such as IR, 1H NMR, 13C NMR spectroscopies, and mass spectrometry to confirm their structures. nih.govresearchgate.net Elemental analysis (CHN) is also used to verify the composition of the synthesized compounds. nih.gov
For reaction monitoring and assessing product purity, techniques like thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are routinely used in synthetic organic chemistry. High-performance liquid chromatography (HPLC) with various detectors (e.g., UV-Vis, PDA) is crucial for purifying final compounds and determining their purity.
In the context of kinase inhibitors like this compound, analytical techniques are also employed in biological evaluations. For example, dose-response experiments are performed to determine IC50 values, and techniques like NanoBRET assays are used to assess intracellular target engagement. nih.gov These biological assays, while evaluating activity, also rely on the well-characterized and pure compounds obtained from the synthetic and purification processes.
Elucidation of Pfe Pkis 9 S Molecular Mechanism of Action
Pfe-pkis 9 as an Inhibitor of Specific Protein Kinases
This compound functions as a potent inhibitor of protein kinases. nih.gov Initial screening efforts across large panels of human kinases identified this compound (also referred to as PFE-PKIS 43 in some studies) as a narrow-spectrum inhibitor, demonstrating significant activity against a limited number of kinases within the tested panel. nih.gov This narrow activity profile suggests a degree of selectivity in its inhibitory action. nih.gov
Identification and Validation of Primary Molecular Targets (e.g., STK17B)
A primary molecular target of this compound has been identified and validated as Serine/threonine-protein kinase 17B (STK17B). nih.gov Studies have shown that this compound exhibits remarkable potency and high selectivity towards STK17B. nih.gov For instance, it has demonstrated significantly greater inhibitory activity against STK17B compared to the homologous protein kinase STK17A, showing 8-60 fold selectivity over STK17A in some assays. nih.gov It has also been reported as only a weak inhibitor of Tpl2 (MAPK3K8). nih.gov This selectivity profile underscores STK17B as a key target for this compound.
Detailed Analysis of Binding Interactions within the Kinase Active Site
The selective inhibition of STK17B by this compound is attributed to specific and intricate binding interactions within the kinase's active site. Structural and mechanistic studies, including co-crystal structures and molecular dynamics simulations, have provided detailed insights into this binding mode. nih.gov
ATP-Binding Site Engagement
This compound binds to the ATP-binding pocket of STK17B. nih.gov This is a common mode of inhibition for many kinase inhibitors, as it directly competes with the natural substrate ATP for access to the catalytic site. By occupying this site, this compound prevents the binding of ATP, thereby inhibiting the phosphorylation activity of the kinase.
Unique Conformational Changes Induced by Ligand Binding (e.g., P-loop Flip)
A notable feature of this compound binding to STK17B is the induction of a unique conformational change in the phosphate-binding loop (P-loop) of the kinase. nih.gov This involves a significant flip in the orientation of certain residues within the P-loop, such as Arginine 41 (R41), which undergoes a 180° flip compared to its conformation in the ADP-bound state of STK17B. nih.gov This conformational rearrangement is crucial for the compound's high potency and selectivity towards STK17B. nih.gov Molecular dynamics simulations have further revealed that this compound stabilizes a closed P-loop conformation, which reduces flexibility and hinders the binding of ADP/Mg²⁺. This is in contrast to some non-selective inhibitors that fail to induce such a change.
Critical Residues Involved in Ligand-Target Recognition and Selectivity
Detailed analysis of the co-crystal structure of STK17B in complex with this compound has illuminated the critical residues involved in the ligand-target recognition and contribute to selectivity. nih.gov The carboxylic acid moiety of this compound forms a salt bridge interaction with Arginine 41 (R41) in the P-loop, a key interaction facilitated by the unique P-loop flip. nih.gov Additionally, the compound interacts with the amide backbone of Alanine 113 (A113) in the hinge region of the kinase. nih.gov Interactions with the catalytic lysine (B10760008) (K62) have also been observed. nih.gov Further interactions occur with residues in both the N- and C-lobes of STK17B, distinguishing its binding mode from less selective inhibitors. nih.gov Other residues identified as critical for binding include Glu194, Phe202, Asp203, Gln207, Leu265, Cys270, Leu275, Asp308, Asn313, Asp314, Phe315, Tyr316, and Lys318. nih.gov The displacement of a water molecule upon binding also contributes to the interaction profile. nih.gov
Profiling of Pfe Pkis 9 S Inhibitory Spectrum and Kinase Selectivity
High-Throughput Kinase Profiling Methodologies (e.g., DiscoverX KINOMEscan Panel)
High-throughput kinase profiling is a standard approach used to determine the activity of a compound across a large panel of kinases. For Pfe-pkis 9, this profiling was conducted using the DiscoverX KINOMEscan panel. researchgate.netnih.govchemrxiv.org The DiscoverX scanMAX panel, for instance, provides kinase binding data on a large number of wild-type human kinases, such as 403 or 401 kinases in different versions of the assay. researchgate.netnih.govchemrxiv.orgbiorxiv.orgmdpi.com Compounds are typically screened at a concentration of 1 µM to assess their initial inhibitory activity. researchgate.netnih.govchemrxiv.orgbiorxiv.orgmdpi.com This method allows for the identification of kinases that are inhibited by the compound, providing a broad overview of its activity spectrum. researchgate.netnih.govchemrxiv.org
Characterization of this compound as a Narrow Spectrum Kinase Inhibitor
Based on the high-throughput screening data, this compound has been characterized as a narrow spectrum kinase inhibitor. researchgate.netnih.govchemrxiv.org Narrow spectrum inhibitors are defined as compounds that show activity on a limited number of kinases, typically between 2 and 10 kinases. sgc-unc.org The selectivity of kinase inhibitors is often quantified using metrics like S₁₀(1 µM), which represents the number of kinases with 10% or less of control activity remaining at a concentration of 1 µM, divided by the total number of wild-type kinases tested. nih.gov this compound was identified as a narrow spectrum kinase inhibitor with an S₁₀(1 µM) value ≤ 0.020 when screened against 403 wild-type human kinases. researchgate.netnih.govchemrxiv.org This indicates that this compound inhibits only a small percentage of the kinases tested at this concentration.
Assessment of Relative Selectivity against Closely Related Kinases (e.g., STK17A)
Assessing the selectivity of a kinase inhibitor against closely related kinases is vital due to the high conservation of the ATP-binding site across the kinase family. researchgate.net this compound has shown notable selectivity for STK17B over its closely related homolog, STK17A. researchgate.netnih.govchemrxiv.org Studies have revealed that this compound and related compounds are potent inhibitors of STK17B and exhibit 8 to 60-fold selectivity over STK17A. researchgate.netnih.gov This differential activity is a key characteristic of this compound and contributes to its utility as a tool for studying specific kinase biology.
Quantitative Determination of Binding Affinities for Target Kinases
Beyond initial screening, quantitative determination of binding affinities (KD values) provides a more precise measure of the interaction strength between an inhibitor and its target kinase. Full KD determinations were performed for kinases that showed significant inhibition (greater than 75% inhibition at 1 µM) in the initial high-throughput screen. researchgate.netnih.govchemrxiv.org For this compound (also referred to as compound 6 in some contexts), KD values were determined for its target kinases. nih.gov Specifically, this compound showed a KD of 30 nM for STK17B and a KD of 250 nM for STK17A, further supporting its selectivity for STK17B. nih.gov
Summary of Kinase Profiling Data for this compound (Compound 6)
| Assay Method | Kinase Panel Size (Wild-Type Human Kinases) | Concentration | S₁₀(1 µM) | Key Inhibited Kinases (>75% inhibition at 1 µM) | STK17A KD (nM) | STK17B KD (nM) | Tpl2 IC₅₀ (nM) |
| DiscoverX scanMAX KINOMEscan | 403 | 1 µM | ≤ 0.020 | STK17B, AURKB, SRPK2 openlabnotebooks.org | 250 nih.gov | 30 nih.gov | 1000 nih.gov |
Note: Data compiled from references researchgate.netnih.govchemrxiv.orgopenlabnotebooks.org. Tpl2 is also known as MAP3K8 or COT.
This detailed profiling confirms this compound as a selective inhibitor, particularly potent against STK17B with significantly lower affinity for STK17A and relatively weak inhibition of Tpl2. nih.gov
Preclinical Research Applications and Methodological Approaches Utilizing Pfe Pkis 9
Utilization in Cell-Based Phenotypic Screening Assays
Pfe-pkis 9 is utilized in cell-based phenotypic screening assays as a component of the KCGS researchgate.netnih.govmdpi.com. Phenotypic screening involves testing compounds in cellular or animal models to identify those that modify a disease-relevant phenotype nih.gov. The KCGS, including this compound, was specifically assembled to facilitate such screens and help identify kinases that influence the biology of disease models researchgate.netnih.govmdpi.com. This approach is valuable in drug discovery for identifying compounds that elicit a desired cellular response, which can then lead to the identification of the target kinase(s) responsible for that effect nih.govnih.govresearchgate.netnih.gov.
Investigation of this compound's Influence on Key Cellular Processes
This compound's influence on cellular processes stems from its activity as a kinase inhibitor. Its molecular targets include kinases involved in fundamental cellular activities .
Modulation of Cell Proliferation and Viability in In Vitro Models
Studies utilizing kinase inhibitor sets like the KCGS, which contains this compound, assess the effects of these compounds on cell proliferation and viability in various in vitro models nih.govbiorxiv.orgresearchgate.net. While specific data on this compound's direct impact on proliferation and viability across a broad range of cell lines was not detailed in the provided search results, the general application of KCGS compounds involves evaluating their effect on cell growth and survival as a primary phenotypic readout nih.govbiorxiv.orgresearchgate.net. Kinase inhibitors can modulate cell proliferation by disrupting signaling pathways that promote cell cycle progression and growth researchgate.net.
Impact on Cellular Survival and Differentiation Pathways
This compound targets kinases that are involved in cell survival and differentiation pathways . By inhibiting these kinases, the compound can modulate these critical cellular processes . Dysregulated kinase activity is known to contribute to aberrant cell growth, proliferation, and can impact differentiation states, particularly in the context of diseases like cancer researchgate.netfrontiersin.org. This compound's activity against specific kinases provides a means to investigate the roles of these targets in maintaining cellular survival and controlling differentiation pathways.
Application in Investigating Disease-Relevant Biological Systems (e.g., Cancer Research)
This compound is applied in preclinical research to investigate disease-relevant biological systems, notably in cancer research smolecule.com. The KCGS, of which this compound is a part, is a valuable resource for identifying kinase vulnerabilities in cancer cell lines nih.govresearchgate.netnih.gov. This compound has been identified as a potent inhibitor of STK17B researchgate.netnih.gov, a kinase that is overexpressed in hepatocellular carcinoma . This makes this compound a tool for studying the role of STK17B in cancer development and progression. The use of such inhibitors in disease models helps to understand the contribution of specific kinases to pathological phenotypes and evaluate their potential as therapeutic targets smolecule.comresearchgate.net.
Role in Uncovering Novel Kinase Dependencies and Vulnerabilities within Cellular Networks
As a precisely characterized inhibitor within the KCGS, this compound plays a role in uncovering novel kinase dependencies and vulnerabilities researchgate.netnih.govmdpi.com. The KCGS is designed to help researchers identify which kinases are essential for the survival or proliferation of specific cell types or in particular disease contexts researchgate.netnih.govresearchgate.netnih.gov. This compound's identification as a narrow-spectrum inhibitor with potent activity against STK17B exemplifies this role, allowing researchers to probe the cellular functions and dependencies associated with STK17B activity researchgate.netnih.gov. This contributes to a broader understanding of kinase networks and identifying potential new targets for therapeutic intervention mdpi.com.
Methodological Frameworks for In Vitro Efficacy Assessment
The in vitro efficacy of compounds like this compound within the KCGS is assessed using various methodological frameworks. These methods provide quantitative data on the compound's effects on cellular phenotypes. Common assays include:
Cell Migration Assays: Techniques like the Boyden chamber assay and scratch wound assays are used to evaluate the effect of kinase inhibitors on cell migration nih.govresearchgate.netnih.govjcancer.orgfrontiersin.orgsartorius.combmglabtech.com. These assays are particularly relevant in cancer research to assess the metastatic potential of cells upon treatment nih.govresearchgate.netnih.govfrontiersin.org.
Gene Expression Analysis via qRT-PCR: Quantitative real-time PCR (qRT-PCR) is utilized to analyze changes in gene expression levels following treatment with kinase inhibitors nih.govresearchgate.netnih.gov. This method helps to understand the molecular mechanisms underlying the observed phenotypic effects and can reveal how the compound influences specific signaling pathways nih.govresearchgate.netnih.gov.
These methodologies, applied in conjunction with well-annotated inhibitor sets like KCGS, provide a comprehensive framework for assessing the in vitro efficacy of compounds such as this compound and elucidating their biological effects.
Detailed Research Findings:
This compound was identified as a narrow spectrum kinase inhibitor with an S₁₀ (1 µM) ≤ 0.020 when screened against a panel of 403 wild-type human kinases researchgate.netnih.gov. Full Kᴅ determinations revealed that this compound is a potent inhibitor of STK17B with selectivity over STK17A researchgate.netnih.gov. The Kᴅ values for this compound against these kinases are presented in the table below nih.gov.
| Compound | Target Kinase | Kᴅ (nM) | Selectivity over STK17A (fold) |
| This compound | STK17B | 30 | 1000 |
| This compound | STK17A | 1000 | - |
Note: This table is presented statically here but is intended to be interactive in a dynamic environment.
Bridging Principles from Preclinical Methodologies to Translational Research Concepts
Preclinical research employing small-molecule kinase inhibitors like this compound plays a crucial role in identifying potential therapeutic targets and understanding the mechanisms by which these compounds exert their effects. The methodologies utilized in these early stages provide foundational principles that inform and guide the translation of findings into potential clinical applications.
This compound has been identified as a component of the Kinase Chemogenomic Inhibitor Set (KCGS), a resource designed to facilitate the study of kinase biology and identify kinase vulnerabilities researchgate.netmdpi.comresearchgate.net. The inclusion of this compound in such a set underscores its utility as a tool compound in chemogenomic experiments aimed at broadly profiling kinase inhibition and its cellular consequences researchgate.net.
Methodological Approaches:
A key preclinical methodology applied to characterize this compound involves extensive kinase profiling. Techniques such as screening against large panels of wild-type human kinases, like the DiscoverX scanMAX panel, are used to determine the compound's potency and selectivity across the kinome researchgate.netnih.gov. This approach allows researchers to identify the primary kinase targets of this compound and assess its specificity relative to other kinases. For this compound, this profiling revealed potent inhibition of STK17B with notable selectivity over the closely related kinase STK17A researchgate.netnih.gov.
Beyond biochemical profiling, cell-based assays are critical for understanding the functional impact of kinase inhibition in a biological context. In the study of triple-negative breast cancer (TNBC), this compound has been evaluated for its effects on various cellular processes. These methodologies include assessing cell growth and proliferation, metabolic activity, morphological changes, the expression of epithelial-to-mesenchymal transition (EMT) markers, and cellular migration nih.gov. Such assays provide insights into how inhibiting the target kinase(s) by this compound affects cancer cell phenotypes relevant to disease progression. Research findings from these studies suggest that this compound can significantly alter the morphology and inhibit the proliferation and growth of several TNBC cell lines nih.gov. Furthermore, it has been shown to suppress the migration of TNBC cells, indicating a potential role in inhibiting metastatic behavior nih.gov. These effects in TNBC cell lines are potentially mediated through the inhibition of PI3K kinases nih.gov.
Detailed Research Findings:
Kinase profiling data for this compound highlights its selectivity profile. When screened at 1 µM across a panel of 403 wild-type human kinases, this compound was identified as a narrow-spectrum kinase inhibitor researchgate.netnih.gov. Further detailed KD determinations for kinases inhibited by more than 75% at 1 µM confirmed this compound as a potent inhibitor of STK17B, demonstrating significant selectivity over STK17A researchgate.netnih.gov.
The following table summarizes key kinase inhibition data for this compound:
| Compound | Primary Target | KD (nM) | Selectivity vs. STK17A (fold) |
| This compound | STK17B | 12 | 30 |
Data derived from preclinical kinase profiling studies nih.gov.
In the context of TNBC cell lines (including 4IC, BT-20, BT-549, MDA-MB-231, and MDA-MB-468), treatment with this compound at 1 µM for 72 hours resulted in significant and consistent morphological alterations and inhibited cell proliferation and growth nih.gov. Assessment of migration in 4IC cells treated with this compound showed a reduction in migration compared to vehicle-treated controls nih.gov.
Bridging to Translational Research Concepts:
The principles derived from these preclinical methodologies and findings are directly applicable to translational research. The identification of STK17B as a potent target of this compound suggests that STK17B may play a significant role in the biological processes affected by the inhibitor, such as those observed in TNBC cell lines researchgate.netnih.govnih.gov. This identifies STK17B as a potential therapeutic target in diseases where its aberrant activity contributes to pathology.
The use of well-annotated inhibitor sets like KCGS, which includes this compound, provides researchers with valuable tools to probe the biological functions of specific kinases and uncover potential drug targets across various disease areas researchgate.netmdpi.comresearchgate.net. By correlating the kinase inhibition profile of this compound with the observed cellular phenotypes in preclinical models, researchers can build hypotheses about the role of STK17B (or other inhibited kinases, such as the suggested PI3K involvement in TNBC nih.gov) in disease pathogenesis.
Furthermore, the preclinical methodologies employed, such as detailed kinase profiling and functional cell-based assays, serve as a blueprint for evaluating other potential kinase inhibitors. The data generated inform the selection of promising compounds for further investigation and provide biomarkers or phenotypic readouts that can be explored in subsequent translational studies, including the development of more disease-relevant preclinical models and eventually, clinical trials. The observed effects of this compound on processes like cell growth, proliferation, and migration in cancer models highlight the potential therapeutic relevance of targeting its identified kinase targets in oncology nih.gov.
The systematic characterization of inhibitors like this compound in preclinical settings is fundamental to bridging the gap between basic scientific discovery and the development of novel therapies. By providing a detailed understanding of target engagement and functional outcomes, these studies lay the groundwork for evaluating the translational potential of inhibiting specific kinases in human diseases.
Computational and Structural Biology Approaches in Pfe Pkis 9 Research
Application of Molecular Docking for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein, providing insights into potential binding modes and interactions. While molecular docking studies have been extensively applied to understand the interactions of related PKIS compounds, such as PFE-PKIS 43, with kinases like STK17B to decipher their selective inhibition mechanisms, specific details regarding the application of molecular docking solely for PFE-PKIS 9 were not explicitly available in the examined literature. However, given that this compound is a member of the PKIS set investigated for kinase interactions, it is plausible that docking studies could be part of the research process to predict its binding to target kinases and inform further experimental investigations.
Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Dynamics
Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of proteins and ligands over time, allowing for the study of conformational changes, binding dynamics, and the stability of protein-ligand complexes. Multi-microsecond MD simulations have been performed on STK17B in various states, including when bound to the related inhibitor PFE-PKIS 43, to characterize the conformational plasticity of the kinase's phosphate-binding loop (P-loop) and its interplay with the ligand. These simulations have been crucial in understanding the molecular mechanisms underlying the selectivity of such inhibitors. While MD simulations are a standard approach in studying kinase-inhibitor interactions within the PKIS initiative, specific reported studies detailing MD simulations performed solely with this compound were not found in the provided search results. Such simulations, if conducted, would be valuable in understanding the dynamic aspects of this compound binding to its targets and the potential conformational changes it induces.
X-ray Crystallography in Determining High-Resolution Ligand-Kinase Complex Structures
X-ray crystallography is an experimental technique that provides high-resolution three-dimensional structures of proteins and their complexes with ligands, offering atomic-level details of binding interactions. A cocrystal structure of the related compound PFE-PKIS 43 bound to STK17B has been determined, revealing a unique conformational change in the P-loop of the kinase upon inhibitor binding, which is believed to contribute to its potency and selectivity. acs.org While X-ray crystallography is a key method for understanding the structural basis of kinase inhibition within initiatives like PKIS, no specific X-ray crystal structure of this compound in complex with a kinase was mentioned in the provided search results. Obtaining such a structure for this compound would provide direct visual evidence of its binding mode and the specific interactions it forms with its target kinase.
Integration of Computational and Experimental Data for Model Refinement and Validation
The integration of computational and experimental data is a critical aspect of modern drug discovery and chemical biology research, allowing for the refinement of computational models and validation of predictions. This approach is commonly used within the PKIS framework to understand the activity and selectivity of the compounds. For instance, computational analyses, such as binding free energy calculations for PFE-PKIS 43, have been correlated with experimental binding data (e.g., IC50 or KD values) to validate computational models and gain deeper insights into the determinants of binding affinity and selectivity. Although this compound has associated experimental activity data acs.org, the specific details of how computational and experimental data have been integrated and used for model refinement and validation solely concerning this compound were not explicitly detailed in the provided literature. However, it is a standard practice in the field and likely applied to compounds within the PKIS set to enhance the understanding of their interactions.
Analysis of Dynamic Residue Networks and Allosteric Implications in Kinase Regulation
Analysis of dynamic residue networks and their allosteric implications helps to understand how ligand binding at one site can influence the conformation and activity of distant regions within a kinase. Techniques such as dynamical cross-correlation matrix (DCCM) analysis and community network analysis, often performed on data from molecular dynamics simulations, are used for this purpose. These analyses have been applied to study the correlated motions and communication pathways within kinases like STK17B in different states, including when bound to inhibitors such as PFE-PKIS 43, to understand how inhibitor binding affects the kinase's dynamic behavior and potentially its allosteric regulation. While this type of analysis is relevant to understanding kinase function and inhibitor mechanisms within the context of the PKIS set, specific findings regarding the dynamic residue networks and allosteric implications solely for this compound binding were not found in the provided search results.
Future Directions and Advanced Research Frontiers for Pfe Pkis 9
Development of Next-Generation Chemical Probes Based on the Pfe-pkis 9 Scaffold
The identification of this compound as a narrow-spectrum inhibitor within the KCGS suggests its potential as a starting point for the development of next-generation chemical probes. researchgate.netresearchgate.netnih.gov Chemical probes are selective small molecules used to perturb protein function in cells and organisms, aiding in the understanding of biological pathways. While related compound PFE-PKIS 43 has been highlighted as a high-quality chemical probe for the dark kinase STK17B, the thieno[3,2-d]pyrimidine (B1254671) scaffold shared by these compounds, including this compound, presents opportunities for further optimization. nih.govfrontiersin.org Future research could focus on structural modifications of the this compound scaffold to enhance potency, improve selectivity for specific kinase targets beyond those already identified, or introduce features suitable for chemical biology applications such as activity-based protein profiling or proximity-inducing experiments. Developing highly selective probes based on this scaffold is crucial for dissecting the roles of individual kinases in complex cellular processes. researchgate.net
Expansion of Fundamental Kinase Biology Knowledge Through this compound-Derived Insights
This compound, as part of the PKIS and KCGS initiatives, contributes to the broader goal of expanding fundamental knowledge of kinase biology. researchgate.netmdpi.com By providing researchers with access to well-characterized inhibitors, these sets enable the systematic study of kinase functions across the kinome. Research utilizing this compound can yield insights into the specific roles of its target kinases in various cellular signaling networks. For instance, studies have shown that compounds within the PKIS initiative can be used in mechanistic studies to elucidate the contribution of individual kinases to signaling pathways. Insights gained from investigating the binding interactions and selectivity profile of this compound can further our understanding of the molecular determinants of kinase-inhibitor interactions, contributing to the foundational knowledge of kinase enzymology and regulation.
Strategic Methodologies for Identifying Functions of Understudied (Dark) Kinases
A significant portion of the human kinome remains understudied, often referred to as "dark" kinases, despite genetic evidence suggesting their importance in biological processes and disease. mdpi.combiorxiv.org Sets like KCGS, which include inhibitors like this compound, are valuable resources for developing strategic methodologies to identify the functions of these dark kinases. mdpi.combiorxiv.org By screening libraries containing compounds like this compound against panels of kinases or in phenotypic assays, researchers can identify potential chemical tools for specific dark kinases. nih.gov The narrow-spectrum activity of this compound makes it a more advantageous tool for this purpose compared to promiscuous inhibitors, as it helps in attributing observed cellular phenotypes to the inhibition of a smaller set of kinases. researchgate.netnih.gov Future studies can leverage this compound in cell-based screens and other experimental approaches to probe the biological roles of the kinases it inhibits, thereby shedding light on the functions of understudied members of the kinome.
Potential for Advancing Rational Inhibitor Design Strategies in Chemical Biology
Understanding the interaction of small molecules with kinase active sites is fundamental to rational inhibitor design. The study of compounds within sets like PKIS and KCGS, including potentially this compound, contributes to a growing body of knowledge regarding the structural and chemical basis of kinase inhibition and selectivity. frontiersin.orgnih.gov While detailed structural and mechanistic studies on the related compound PFE-PKIS 43 have provided insights into features like the P-loop conformation that contribute to selectivity for STK17B frontiersin.orgnih.gov, similar analyses applied to this compound could reveal unique interaction profiles. This information can inform the design of novel inhibitors with improved potency, selectivity, and desired pharmacological properties. By analyzing the structure-activity relationships of this compound and its analogs, researchers can develop more effective strategies for designing targeted kinase inhibitors for both chemical biology research and potential therapeutic applications.
Kinase Inhibition Data for Selected PKIS Compounds
| Compound | S₁₀ (1 µM)ᵃ | Kᵢ (STK17B) (nM)ᵇ | Kᵢ (STK17A) (nM)ᵇ | Selectivity (STK17A/STK17B) |
| This compound | 0.012 | 250 | 1000 | 4-fold |
| PFE-PKIS 14 | ≤ 0.020 | 60 | 480 | 8-fold |
| PFE-PKIS 43 | ≤ 0.020 | 8 | 480 | 60-fold |
ᵃ S₁₀ (1 µM) = number of kinases with 10% or less of control activity remaining at 1 µM / number of wild type kinases tested (403). researchgate.netnih.gov ᵇ Kᵢ determined by dose response. nih.gov
Q & A
Q. What protocols ensure reproducibility in this compound analog synthesis?
- Methodological Answer : Publish detailed step-by-step procedures, including exact reagent quantities, reaction times, and purification methods. Cross-validate results using independent labs. Share raw spectral data and chromatograms in open-access repositories. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Advanced Research Questions
Q. How can contradictions between computational models and experimental results for this compound be resolved?
- Methodological Answer : Re-examine computational parameters (e.g., force fields, docking algorithms) and validate with orthogonal assays (e.g., SPR for binding kinetics). Perform molecular dynamics simulations to assess conformational stability. Cross-reference discrepancies with published datasets to identify systematic biases .
Q. What strategies mitigate off-target effects in this compound pharmacological studies?
- Methodological Answer : Employ high-specificity assays (e.g., CRISPR-engineered cell lines) to isolate target interactions. Use chemical proteomics (e.g., affinity chromatography) to identify unintended binding partners. Validate findings in multiple model systems (e.g., primary cells, animal models) to rule out context-dependent artifacts .
Q. Which statistical approaches are optimal for analyzing this compound's dose-response data?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use bootstrapping or Bayesian methods to estimate confidence intervals. For heterogeneous datasets, consider mixed-effects models. Open-source tools like GraphPad Prism or R packages (drc, nlme) are recommended .
Q. How should longitudinal studies on this compound's cellular effects be structured?
- Methodological Answer : Design time-course experiments with staggered sampling points to capture dynamic responses. Include untreated controls and rescue experiments (e.g., siRNA knockdown) to confirm causality. Use live-cell imaging or single-cell sequencing to track phenotypic changes over time .
Q. What methodologies address batch variability in high-throughput this compound screening?
Q. How can researchers ethically manage conflicting interpretations of this compound's therapeutic potential?
- Methodological Answer : Conduct blinded re-analyses of raw data and share datasets publicly. Engage in collaborative consortia to harmonize methodologies. Pre-register hypotheses and analysis plans to reduce confirmation bias. Address counterarguments transparently in discussions .
Data Presentation Guidelines
- Tables : Include quantitative data (e.g., IC50 values, statistical significance) with clear column headers and units.
- Figures : Use error bars for variability representation and provide high-resolution images of structural models or assay results.
- Supplementary Materials : Deposit raw data in repositories like Zenodo or Figshare, citing DOIs in the main text .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
